![molecular formula C19H26N2O4 B354882 2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid CAS No. 940218-13-3](/img/structure/B354882.png)

2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

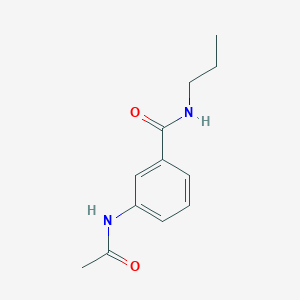

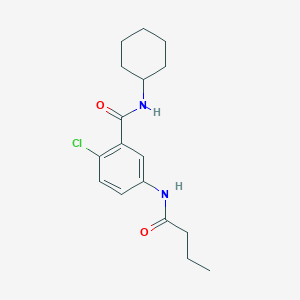

“2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid” is a chemical compound . It is used for proteomics research .

Molecular Structure Analysis

The molecular formula of this compound is C19H26N2O4 . The InChI code is 1S/C19H26N2O4/c1-3-21(4-2)18(23)13-8-7-9-14(12-13)20-17(22)15-10-5-6-11-16(15)19(24)25/h7-9,12,15-16H,3-6,10-11H2,1-2H3, (H,20,22) (H,24,25) .Applications De Recherche Scientifique

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory properties. In particular, an analogue, the thiophene analogue of 10-ethyl-10-deazaaminopterin, was effective in reducing visual evidence of inflammation and swelling in a mouse model of type II collagen-induced arthritis (Degraw et al., 1997).

Anticonvulsant Activities

Isoxazole derivatives of enaminones, which are structurally related to the compound , have exhibited significant anticonvulsant activity. Notably, certain analogues demonstrated potent protection against maximal electroshock (MES) seizures in animal models, indicating their potential utility in the management of convulsive disorders (Eddington et al., 2002).

Antibacterial Properties

Some analogues of the compound have shown promising antibacterial activity. Specifically, derivatives of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid exhibited protective effects against Escherichia coli and other gram-negative bacterial infections in animal models, suggesting potential utility in treating bacterial infections (Santilli et al., 1975).

Antidiabetic Activities

Derivatives of cyclohexanecarboxylic acid, such as 2-(phenylalkyl)oxirane-2-carboxylic acids, have been synthesized and tested for their hypoglycemic activity. These compounds showed significant blood glucose-lowering effects in diabetic models, indicating their potential use in managing diabetes (Eistetter & Wolf, 1982).

Dermatological Applications

Tranexamic acid, a derivative of cyclohexanecarboxylic acid, has been used as an anti-inflammatory and whitening agent. It has shown efficacy in improving wrinkles caused by skin dryness in animal models, suggesting its potential application in skincare products (Hiramoto et al., 2016).

Propriétés

IUPAC Name |

2-[[3-(diethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-3-21(4-2)18(23)13-8-7-9-14(12-13)20-17(22)15-10-5-6-11-16(15)19(24)25/h7-9,12,15-16H,3-6,10-11H2,1-2H3,(H,20,22)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJPEKRSUUKNGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(2-methoxyethyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B354828.png)

![2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354874.png)

![2-{[4-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354879.png)

![4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354880.png)

![N-{3-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B354907.png)

![5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid](/img/structure/B354938.png)

![5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid](/img/structure/B354948.png)

![5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354949.png)

![5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354950.png)

![2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354954.png)

![2-iodo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B354959.png)

![N-[4-(acetylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B354998.png)